molecular formula C16H14ClNO2 B14593782 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione CAS No. 60955-65-9

1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione

Cat. No.: B14593782
CAS No.: 60955-65-9
M. Wt: 287.74 g/mol
InChI Key: JIDZPVZFPBCLSP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a dimethylaminophenyl group attached to an ethane-1,2-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with ethane-1,2-dione under basic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Catalysts: Lewis acids like aluminum chloride (AlCl3) for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Lacks the dimethylamino group.

    1-(4-Methylphenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione: Contains a methyl group instead of a chlorine atom.

Uniqueness

1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is unique due to the presence of both a chlorophenyl and a dimethylaminophenyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

60955-65-9

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione

InChI

InChI=1S/C16H14ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3

InChI Key

JIDZPVZFPBCLSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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